molecular formula C21H19BrN2O3 B5816941 N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide

Katalognummer B5816941
Molekulargewicht: 427.3 g/mol
InChI-Schlüssel: HHVLFJXVZIFRSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide, also known as BNC375, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of cognitive impairment associated with Alzheimer's disease. This compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been extensively studied.

Wirkmechanismus

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide exerts its effects by modulating the activity of several key neurotransmitter systems in the brain, including acetylcholine, glutamate, and GABA. The compound has been shown to enhance cholinergic neurotransmission, which is impaired in Alzheimer's disease, and to reduce glutamate excitotoxicity, which can contribute to neuronal damage. N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide also has anxiolytic and antidepressant effects, which may be beneficial in the treatment of cognitive impairment associated with mood disorders.
Biochemical and Physiological Effects:
N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to increase the expression of neurotrophic factors, such as BDNF and NGF, which promote neuronal survival and growth. N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide also reduces oxidative stress and inflammation, which can contribute to neurodegeneration. The compound has been shown to improve synaptic plasticity and to enhance the formation of new synapses, which are critical for learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has several advantages for use in lab experiments. The compound has a favorable safety profile and good pharmacokinetic properties, which make it easy to administer and study. N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been extensively studied in preclinical models of Alzheimer's disease and other cognitive impairments, which provide a wealth of data on its mechanism of action and effects. However, N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide also has some limitations for lab experiments. The compound is still in the early stages of development and has not yet been tested in clinical trials. The optimal dose and dosing regimen for N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide have not been established, and its long-term safety and efficacy have not been fully evaluated.

Zukünftige Richtungen

There are several future directions for research on N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide. One area of interest is the development of more potent and selective analogs of the compound, which may have improved efficacy and reduced side effects. Another area of interest is the evaluation of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide in clinical trials, to determine its safety and efficacy in humans. The compound may also be studied in combination with other therapies for Alzheimer's disease, such as cholinesterase inhibitors or memantine. Finally, the potential use of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide in other neurological disorders, such as Parkinson's disease or Huntington's disease, may also be explored.

Synthesemethoden

The synthesis of N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide involves several steps, starting with the reaction between 4-bromo-2-methylphenol and acetyl chloride to produce the intermediate 4-bromo-2-methylphenyl acetate. This intermediate is then reacted with 1-naphthylamine to produce the final product, N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide. The synthesis method has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been extensively studied in preclinical models of Alzheimer's disease, where it has shown significant improvements in cognitive function and memory. The compound has also been tested in other models of cognitive impairment, such as traumatic brain injury and stroke, with promising results. N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide has been shown to have a favorable safety profile and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Eigenschaften

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-bromo-2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3/c1-14-11-17(22)9-10-19(14)26-13-21(25)27-24-20(23)12-16-7-4-6-15-5-2-3-8-18(15)16/h2-11H,12-13H2,1H3,(H2,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVLFJXVZIFRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.